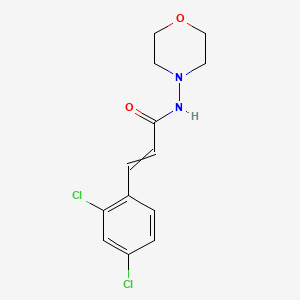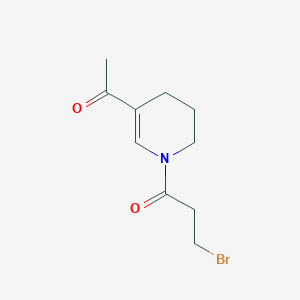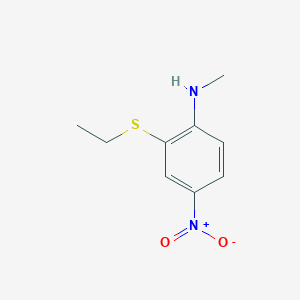
9H-Fluoren-9-one, 2,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-one, 2,3-dinitro- is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 2 and 3 positions on the fluorenone ring. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2,3-dinitro- typically involves the nitration of fluorenone. The reaction is carried out by treating fluorenone with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of 9H-Fluoren-9-one, 2,3-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluoren-9-one, 2,3-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products Formed
Reduction: 9H-Fluoren-9-one, 2,3-diamino-
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Further oxidized products, though less common.
Applications De Recherche Scientifique
9H-Fluoren-9-one, 2,3-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-one, 2,3-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Fluoren-9-one, 2,7-dinitro-
- 9H-Fluoren-9-one, 2,4,7-trinitro-
- 9H-Fluoren-9-one, 2,4,5,7-tetranitro-
Uniqueness
9H-Fluoren-9-one, 2,3-dinitro- is unique due to the specific positioning of the nitro groups at the 2 and 3 positions. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to other nitro-substituted fluorenones, 9H-Fluoren-9-one, 2,3-dinitro- has distinct properties that make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
500576-09-0 |
|---|---|
Formule moléculaire |
C13H6N2O5 |
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
2,3-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-8-4-2-1-3-7(8)9-5-11(14(17)18)12(15(19)20)6-10(9)13/h1-6H |
Clé InChI |
BTCGQAJWZRCLRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14223063.png)
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)




![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
